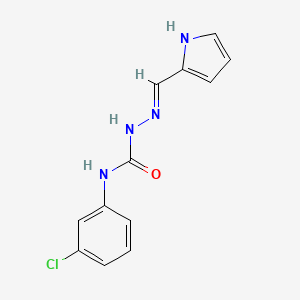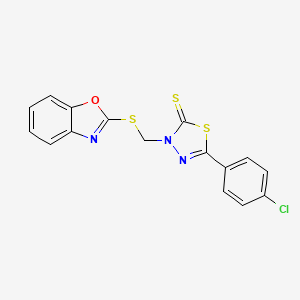
(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid: is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a Boc-protected pyrrole with a boronic acid derivative under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions such as temperature, solvent, and catalysts to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety.
Reduction: Reduction reactions can be performed on the pyrrole ring or the boronic acid group.
Substitution: The Boc-protected pyrrole can participate in substitution reactions, especially in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic esters, while reduction could produce various reduced forms of the pyrrole ring.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Biology and Medicine: The compound’s potential in medicinal chemistry includes its use in the synthesis of biologically active molecules. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for large-scale applications.
Mécanisme D'action
The mechanism by which (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the interaction of its boronic acid group with various molecular targets. This interaction can lead to the formation of stable boronate esters, which are crucial in many biochemical pathways. The Boc group provides protection during reactions, ensuring that the pyrrole ring remains intact until the desired transformation is achieved .
Comparaison Avec Des Composés Similaires
- N-Boc-indole-2-boronic acid
- N-Boc-pyrrole-2-boronic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness: Compared to similar compounds, (1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-yl)boronic acid offers a unique combination of a protected pyrrole ring and a boronic acid group. This dual functionality allows for a broader range of chemical transformations and applications, making it a versatile and valuable compound in both research and industrial settings .
Propriétés
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4,13-14H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOZAQFSTAPKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCN(C1)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one](/img/structure/B12912587.png)

![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)







